molecular formula C12H11NO B1357134 3,4-Dihydro-1H-carbazol-2(9H)-one CAS No. 40429-00-3

3,4-Dihydro-1H-carbazol-2(9H)-one

Cat. No. B1357134
CAS RN: 40429-00-3
M. Wt: 185.22 g/mol
InChI Key: LGXBMDJOLNSLEI-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-carbazol-2(9H)-one, commonly referred to as DHC, is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It has been used for a variety of purposes, including as a precursor for the synthesis of other compounds, as a drug, and as a therapeutic agent.

Scientific Research Applications

Synthesis and Derivative Formation

  • Carbodiimide Mediated Synthesis : 3,4-Dihydro-1H-carbazol-2(9H)-one, derived from tetrahydrocarbazole oxidation, is used to form novel thiazolidin-4-ones and thiazole derivatives. These are synthesized through reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA), thiosemicarbazone derivative, α-haloacids, and phenacyl bromides. The structures of these compounds are established through various spectral data and elemental analysis (Gautam & Chaudhary, 2014).

  • Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization : Utilizing cyclic 2-diazo-1,3-diketones and N-arylamides, a Rh(III)-catalyzed reaction involving C–H activation and cyclization yields N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones. This process is noted for its efficiency, simplicity, scalability, and tolerance of a broad range of functional groups. It produces only H2O and N2 as byproducts (Zuo et al., 2017).

  • y-derivatives and other compounds during incubation with 2,3,4,9-tetrahydro-1H-carbazole. The products include 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one and 6′-iminobicyclohexylidene-2′,4′-dien-2-one, among others. This demonstrates the potential for biotransformation of carbazole derivatives for various applications (Waldau et al., 2009).
  • Antimicrobial Activity : Synthesized 9H-carbazole derivatives have been evaluated for their antimicrobial properties. This involves converting carbazole into heterocyclic derivatives and testing them as potential antimicrobial agents, indicating the utility of carbazole derivatives in developing new antimicrobial solutions (Salih et al., 2016).

  • Synthesis in Medicinal Chemistry : Carbazole derivatives, including those involving 2,3-dihydro-1H-carbazol-4(9H)-one, are important in medicinal chemistry for their wide range of biological activities. Their modification can lead to compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making them valuable in drug development and pharmacology (Tsutsumi et al., 2016).

  • Synthesis of Novel Compounds for Organic Light Emitting Diodes : Carbazole derivatives, including those with 9H-carbazole structures, have been synthesized for applications in organic light-emitting diodes (OLEDs). These compounds, due to their photophysical properties, are investigated for use as active emissive layers in OLEDs, highlighting the importance of carbazole derivatives in the development of advanced electronic materials (Çiçek et al., 2018).

  • Photophysical Characterization : The photophysical properties of carbazole derivatives are studied for various applications. This includes investigation in different solvents, which is crucial for understanding their behavior in diverse environments, especially in the context of photochemistry and photophysics (Ghosh et al., 2013).

properties

IUPAC Name

1,3,4,9-tetrahydrocarbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXBMDJOLNSLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-carbazol-2(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Kulkarni, MS Mane, U Ghosh, R Sharma… - European Journal of …, 2017 - Elsevier
The extracellular signal-regulated kinase (ERK) is one of the most important molecular targets for cancer that controls diverse cellular processes such as proliferation, survival, …
Number of citations: 10 www.sciencedirect.com

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